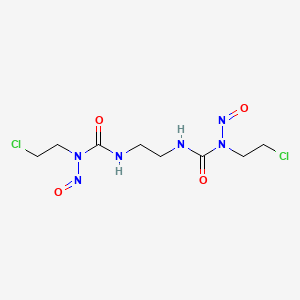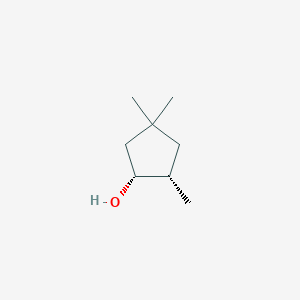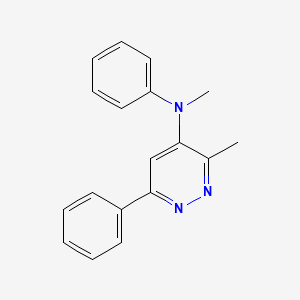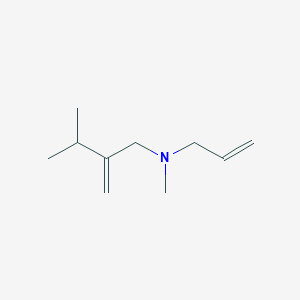
Urea, 1,1'-ethylenebis(3-(2-chloroethyl)-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) is a chemical compound with a complex structure that includes urea, ethylene, chloroethyl, and nitroso groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of ethylene urea with 2-chloroethylamine under specific conditions. The reaction is carried out in the presence of a nitrosating agent, such as sodium nitrite, in an acidic medium. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent bonds with these targets, leading to the inhibition of their function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by damaging DNA.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-1-nitroso-)
- Ethylene urea
- 2-chloroethylamine
Uniqueness
Urea, 1,1’-ethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
60784-41-0 |
|---|---|
Fórmula molecular |
C8H14Cl2N6O4 |
Peso molecular |
329.14 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-[2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C8H14Cl2N6O4/c9-1-5-15(13-19)7(17)11-3-4-12-8(18)16(14-20)6-2-10/h1-6H2,(H,11,17)(H,12,18) |
Clave InChI |
OIHYLWQDBIGDNN-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)

![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)

![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)



![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14620315.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
![[1-(Phenylsulfanyl)cyclopentyl]methanol](/img/structure/B14620324.png)

